![molecular formula C14H13BrN4O2 B13366507 2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide](/img/structure/B13366507.png)
2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide is an organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a bromophenoxy group and a pyridinyl-imino moiety, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide typically involves the reaction of 4-bromophenol with 2-chloropyridine in the presence of a base to form the intermediate 4-bromophenoxy-2-pyridine. This intermediate is then reacted with hydrazine hydrate and acetic anhydride under controlled conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or hydrazones.
Scientific Research Applications
2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide can be compared with other similar compounds, such as:
4-bromo-2-[imino(2-pyridinyl)methyl]aniline: This compound shares a similar structure but lacks the acetohydrazide moiety, which may result in different chemical and biological properties.
2-(4-bromophenoxy)methylpyrimidine:
4-bromo-2-(2-pyridinylmethyl)phenol: This compound has a hydroxyl group instead of an imino group, which can affect its chemical behavior and biological activity.
The uniqueness of 2-(4-bromophenoxy)-N’-[imino(2-pyridinyl)methyl]acetohydrazide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C14H13BrN4O2 |
|---|---|
Molecular Weight |
349.18 g/mol |
IUPAC Name |
N-[(Z)-[amino(pyridin-2-yl)methylidene]amino]-2-(4-bromophenoxy)acetamide |
InChI |
InChI=1S/C14H13BrN4O2/c15-10-4-6-11(7-5-10)21-9-13(20)18-19-14(16)12-3-1-2-8-17-12/h1-8H,9H2,(H2,16,19)(H,18,20) |
InChI Key |
IDCYGEHGLZZWHK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/NC(=O)COC2=CC=C(C=C2)Br)/N |
Canonical SMILES |
C1=CC=NC(=C1)C(=NNC(=O)COC2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


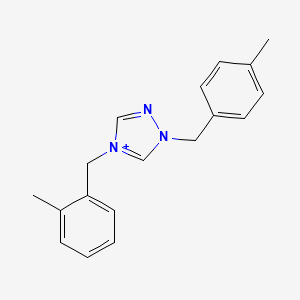
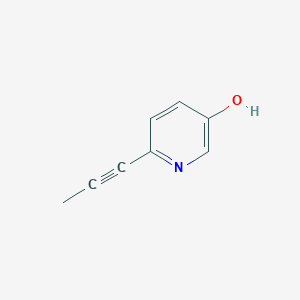
![4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline](/img/structure/B13366447.png)
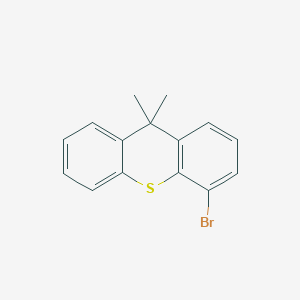
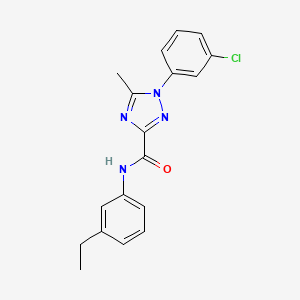
![2-(4-Chlorophenyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13366463.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13366472.png)
![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366478.png)
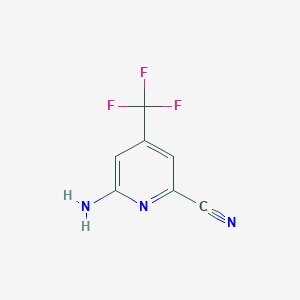
![6-(5-Methyl-3-isoxazolyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366488.png)
![1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13366489.png)
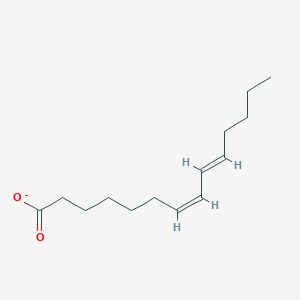
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B13366503.png)
![3-[(Benzylsulfanyl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366517.png)
